12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxaphosphocine ring, which is a rare and interesting structural motif in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. The process begins with the preparation of the indeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine core, followed by the introduction of hydroxy and propan-2-ylphenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as a catalyst or ligand in various organic reactions due to its unique structural properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are ongoing to fully understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
- (11aS)-12-Hydroxy-1,10-bis(4-(naphthalen-2-yl)phenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
- (11aR)-3,7-双 ([1,1’‘-联苯]-4-基)-10,11,12,13-四氢-5-羟基-二茚基 [7,1-de:1’‘,7’'-fg] [1,3,2] 二氧杂磷杂八环
Uniqueness
Compared to similar compounds, 12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its specific substitution pattern and the presence of hydroxy and propan-2-ylphenyl groups
Properties
Molecular Formula |
C35H35O4P |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C35H35O4P/c1-21(2)23-5-9-25(10-6-23)29-15-13-27-17-19-35-20-18-28-14-16-30(26-11-7-24(8-12-26)22(3)4)34(32(28)35)39-40(36,37)38-33(29)31(27)35/h5-16,21-22H,17-20H2,1-4H3,(H,36,37) |
InChI Key |
WBARXNVQYFBBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=C(C=C7)C(C)C)OP(=O)(O3)O)C=C2 |
Origin of Product |
United States |
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